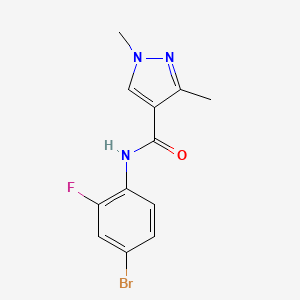
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, commonly known as BAY 11-7082, is a small molecule inhibitor used in scientific research. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immunity, and cancer progression. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
BAY 11-7082 exerts its inhibitory effect on NF-κB signaling by covalently modifying the cysteine residues of IκBα, which prevents its phosphorylation and degradation by the proteasome. This results in the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it regulates the expression of various genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in various animal models of inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BAY 11-7082 in lab experiments is its selectivity and potency towards the NF-κB pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, one limitation of using BAY 11-7082 is its irreversible covalent modification of IκBα, which can lead to off-target effects and potential toxicity in vivo.
Future Directions
There are several future directions for the use of BAY 11-7082 in scientific research. One potential application is in the development of novel therapeutics for cancer and inflammatory diseases. BAY 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and its anti-inflammatory effects make it a promising candidate for the treatment of autoimmune disorders. Another future direction is the development of more selective and reversible inhibitors of NF-κB signaling, which can overcome the limitations of BAY 11-7082 and improve its therapeutic potential.
Scientific Research Applications
BAY 11-7082 has been extensively used in scientific research to investigate the role of NF-κB signaling in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are involved in the pathogenesis of several diseases.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN3O/c1-7-9(6-17(2)16-7)12(18)15-11-4-3-8(13)5-10(11)14/h3-6H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWGSROHSHPOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=C(C=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



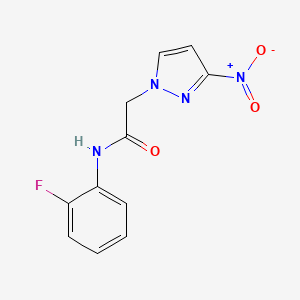
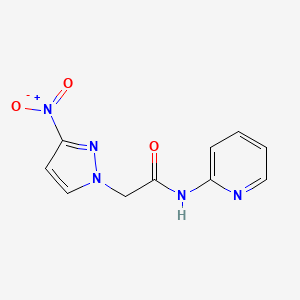
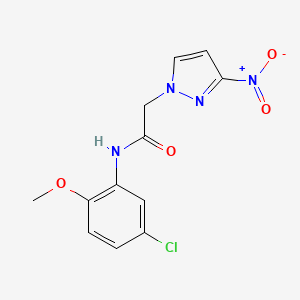

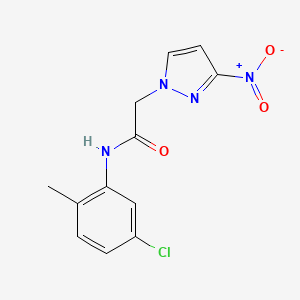
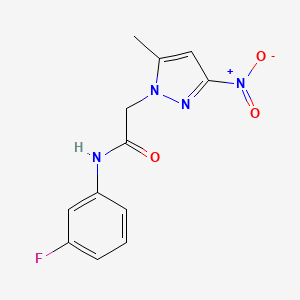
![4-{[(4-fluorophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3747341.png)
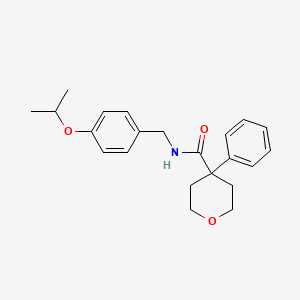
![3-(4-bromophenyl)imidazo[1,5-a]pyridine](/img/structure/B3747349.png)
![2-ethoxy-5-[(isopropylamino)sulfonyl]benzamide](/img/structure/B3747363.png)
![3-amino-5-chloro-N-(2-furylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747373.png)
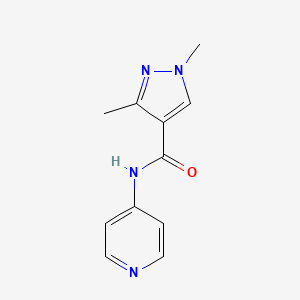

![ethyl 6-bromo-1-cyclohexyl-2-[(dimethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B3747399.png)